molecular formula C20H27FO2 B1165079 9α-Fluoro-18-nor-17,17-dimethylandrosta-4,13-dien-11β-ol-3-one

9α-Fluoro-18-nor-17,17-dimethylandrosta-4,13-dien-11β-ol-3-one

Cat. No. B1165079
M. Wt: 318.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Analytical reference standard for Fluoxymesterone metabolite

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Techniques : The synthesis of related compounds, such as 1α-amino-17,17-dimethyl-18-nor-5α-androsta-8,11,13-triene, has been described, highlighting the methods used in the creation of similar steroid structures (Hewett, Gibson, Redpath, & Savage, 1974).
  • Crystal Structure Analysis : Studies have been conducted on the unit cell and molecular structure of compounds closely related to 9α-Fluoro-18-nor-17,17-dimethylandrosta-4,13-dien-11β-ol-3-one, like 9α-fluoro-11β-hydroxy-21-methoxy-16α-methylpregna-1,4-diene-3,20,21-trione (Negriolli, Evain, & Andre, 1996).

Biological Activity and Applications

  • Metabolism and Detection : Research on fluoxymesterone, a steroid with a similar structure, has identified 9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-one as a major metabolite in horse urine, which is important for doping tests (Yamada et al., 2008).
  • Steroid Synthesis and Modification : A study on two isomers of betamethasone, a compound related to this compound, used NMR spectroscopy for structural determination, highlighting the importance of these techniques in understanding steroid chemistry (Chan et al., 1996).
  • NMR Spectroscopy in Steroid Analysis : Fluorine NMR spectra of various 9α‐fluorocorticosteroid analogs were analyzed, providing insights into the effects of different substituents on the steroid structure (Smith & Ezell, 1990).

Specific Studies on Related Compounds

  • Hypocholesterolemic Action : The compound 9α-Fluoro-5α-cholest-8(14)-en-3β-ol-15-one was shown to significantly reduce serum cholesterol levels in rats, suggesting potential therapeutic applications (Schroepfer, Nalker, Parish, & Kisic, 1980).

properties

Molecular Formula

C20H27FO2

Molecular Weight

318.43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.